![molecular formula C9H10N2O4 B1602039 5-(Dimethylamino)-2-nitrobenzoic acid CAS No. 62876-66-8](/img/structure/B1602039.png)
5-(Dimethylamino)-2-nitrobenzoic acid
Overview
Description
5-(Dimethylamino)-2-nitrobenzoic acid (DMA-NBA) is an important organic compound in the field of organic chemistry. It is a heterocyclic compound, containing both nitrogen and oxygen atoms in its structure. It is an important intermediate in the synthesis of various organic compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Chemical Functionalization
5-(Dimethylamino)-2-nitrobenzoic acid is used in various synthesis and chemical functionalization processes. It's utilized in the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters using tetrakis(dimethylamino)ethylene methodology (Amiri-Attou, Terme, & Vanelle, 2005). Additionally, it's involved in the condensation of 2-methyl-3-nitrobenzoate esters with dimethylacetamide dimethyl acetal, leading to the production of 1-methoxy-3-dimethylamino-5-nitronaphthalene (Wong et al., 2002).
Metal Ion Complexation and Coordination Chemistry
This compound is significant in the field of coordination chemistry. It's used in the synthesis of [M(HL)2(H2O)2]X2 complexes, where it acts as a bidentate ligand chelating the metal atom through the carbonyl O atom and the N atom of the dimethylamino group (Zub et al., 2004).
Photonic Applications
In the field of photonics, derivatives of 5-(Dimethylamino)-2-nitrobenzoic acid are investigated for their nonlinear optical properties. These properties are crucial for applications in photonic devices (Nair et al., 2022).
Spectrophotometric Applications
Synthesis of Carboxylic Esters and Lactones
It plays a role in the synthesis of carboxylic esters and lactones, showing high chemoselectivities and yields. This application is significant in organic synthesis and pharmaceutical chemistry (Shiina, Ibuka, & Kubota, 2002).
properties
IUPAC Name |
5-(dimethylamino)-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)6-3-4-8(11(14)15)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBZKYVKDZGFBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286325 | |
Record name | 5-(Dimethylamino)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-2-nitrobenzoic acid | |
CAS RN |
62876-66-8 | |
Record name | 5-(Dimethylamino)-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62876-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Dimethylamino)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(dimethylamino)-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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